cis-4-Methylpyrrolidin-3-ol hydrochloride
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Overview
Description
cis-4-Methylpyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol. It is a white to yellow solid that is soluble in water and commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reduction of pyrrolidin-3-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic hydrogenation of the corresponding pyrrolidin-3-one derivatives under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrolidin-3-one derivatives.
Reduction: The compound can be reduced to form other pyrrolidin derivatives.
Substitution: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidin-3-one derivatives.
Reduction: Other pyrrolidin derivatives.
Substitution: Various substituted pyrrolidin compounds.
Scientific Research Applications
Chemistry: cis-4-Methylpyrrolidin-3-ol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds. Medicine: The compound is used in the development of drugs targeting neurological disorders and other medical conditions. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The specific mechanism of action depends on the context in which it is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
Pyrrolidin-3-ol: A closely related compound with similar chemical properties.
4-Methylpyrrolidin-3-one: Another related compound that differs in the presence of a ketone group instead of a hydroxyl group.
Uniqueness: cis-4-Methylpyrrolidin-3-ol hydrochloride is unique in its specific stereochemistry and its ability to participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-methylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-43-8 |
Source
|
Record name | rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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